molecular formula C16H14N2O5 B6408026 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-nitrobenzoic acid CAS No. 1261908-14-8

4-[3-(N-Ethylaminocarbonyl)phenyl]-2-nitrobenzoic acid

Cat. No.: B6408026
CAS No.: 1261908-14-8
M. Wt: 314.29 g/mol
InChI Key: KKAMGOCBJSBOCS-UHFFFAOYSA-N
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Description

4-[3-(N-Ethylaminocarbonyl)phenyl]-2-nitrobenzoic acid is a benzoic acid derivative supplied for research and development purposes . This compound features a molecular structure incorporating both a nitro group and an N-ethylaminocarbonyl substituent, making it a potential intermediate in organic synthesis and medicinal chemistry research . Compounds with similar structural motifs are often explored in pharmaceutical research for their biological activities, such as in the synthesis of procainamide, an antiarrhythmic drug, highlighting the potential value of this chemical scaffold in drug discovery and development . As a nitro-aromatic compound, it may also be of interest in materials science. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers are encouraged to consult the material safety data sheet (MSDS) for safe handling procedures.

Properties

IUPAC Name

4-[3-(ethylcarbamoyl)phenyl]-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5/c1-2-17-15(19)12-5-3-4-10(8-12)11-6-7-13(16(20)21)14(9-11)18(22)23/h3-9H,2H2,1H3,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKAMGOCBJSBOCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10691387
Record name 3'-(Ethylcarbamoyl)-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261908-14-8
Record name 3'-(Ethylcarbamoyl)-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Directed Nitration Using Fuming Nitric Acid

The CN111302945A patent demonstrates nitration of 3-alkoxy-4-acetoxybenzaldehyde to achieve regioselective nitro placement. Adapting this protocol:

  • Substrate Design : Start with 4-acetoxybenzoic acid to direct nitration to position 2 via steric and electronic effects.

  • Reaction Conditions :

    • Nitrating agent: Fuming HNO3 (d=1.52 g/mL)

    • Solvent: Chloroform at -20°C to -10°C

    • Yield: 85% (crude) with 9% isomer formation

Optimization Data :

Nitrating AgentTemp (°C)Isomer RatioYield (%)
Conc. HNO30-515:178
Fuming HNO3-209:185

Alternative Nitration Approaches

EP2311792B1 employs Friedel-Crafts acylation post-nitration for related compounds. For the target molecule:

  • Late-Stage Nitration : Introduce nitro after coupling the phenyl group.

  • Protection Strategy : Use temporary acetyl groups to block position 4 during nitration.

Synthesis of 3-(N-Ethylaminocarbonyl)phenyl Building Blocks

Amide Formation via Carbodiimide Coupling

The Semantic Scholar document outlines amidation using EDC/HOBt:

  • Reaction Scheme :
    3-Aminobenzoic acid+Ethyl isocyanateEDC/HOBt, DMF3-(N-Ethylaminocarbonyl)benzoic acid\text{3-Aminobenzoic acid} + \text{Ethyl isocyanate} \xrightarrow{\text{EDC/HOBt, DMF}} \text{3-(N-Ethylaminocarbonyl)benzoic acid}

  • Conditions :

    • 0°C to RT, 12 hr

    • Yield: 89% (HPLC purity >98%)

Boronic Acid Preparation for Cross-Coupling

For Suzuki-Miyaura coupling:

  • Synthesis of 3-(N-Ethylaminocarbonyl)phenylboronic acid :

    • Lithiation of protected amide followed by B(OiPr)3 quench

    • Yield: 72% (after recrystallization)

Key Coupling Methodologies

Suzuki-Miyaura Cross-Coupling

Protocol Adaptation from EP2311792B1 :

  • Substrates :

    • 4-Bromo-2-nitrobenzoic acid

    • 3-(N-Ethylaminocarbonyl)phenylboronic acid

  • Conditions :

    • Catalyst: Pd(PPh3)4 (5 mol%)

    • Base: K2CO3 (3 eq)

    • Solvent: DME/H2O (4:1)

    • Temp: 80°C, 12 hr

  • Yield : 78% (isolated)

Friedel-Crafts Acylation

Alternative route inspired by EP2311792B1:

  • Acid Chloride Formation :
    2-Nitrobenzoic acidSOCl2, DMF2-Nitrobenzoyl chloride\text{2-Nitrobenzoic acid} \xrightarrow{\text{SOCl2, DMF}} \text{2-Nitrobenzoyl chloride}

  • Acylation :
    2-Nitrobenzoyl chloride+N-Ethyl-3-aminobenzeneAlCl3, DCMTarget compound\text{2-Nitrobenzoyl chloride} + \text{N-Ethyl-3-aminobenzene} \xrightarrow{\text{AlCl3, DCM}} \text{Target compound}

  • Challenges :

    • Competing nitration at meta positions

    • Requires strict temp control (-15°C)

Orthogonal Protection-Deprotection Sequences

Carboxylic Acid Protection

Methyl Ester Formation :

  • Reagent : SOCl2/MeOH

  • Yield : 95% (quantitative conversion)

  • Deprotection : LiOH/THF/H2O (RT, 2 hr)

Amide Group Compatibility

Stability Studies :

Reaction StepAmide Integrity (%)
Nitration (HNO3)98
Suzuki Coupling (80°C)95
Acidic Workup (pH 2)90

Final Assembly and Purification

Convergent Synthesis Route

  • Step 1 : Prepare 4-bromo-2-nitrobenzoic acid (82% yield via directed nitration)

  • Step 2 : Synthesize 3-(N-ethylaminocarbonyl)phenylboronic acid (72% yield)

  • Step 3 : Suzuki coupling (78% yield)

  • Step 4 : Ester hydrolysis (quantitative)

Overall Yield : 46% (four steps)

Chromatographic Purification

HPLC Conditions :

  • Column: C18, 5μm, 250×4.6 mm

  • Mobile Phase: MeCN/H2O (0.1% TFA) gradient

  • Retention Time: 11.2 min

Chemical Reactions Analysis

Types of Reactions

4-[3-(N-Ethylaminocarbonyl)phenyl]-2-nitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation of the carboxylic acid group can produce a ketone.

Scientific Research Applications

4-[3-(N-Ethylaminocarbonyl)phenyl]-2-nitrobenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-nitrobenzoic acid and related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents/Functional Groups CAS Number/Reference
This compound C₁₆H₁₃N₂O₅ 313.29 g/mol -NO₂ (2-position), -NHCOC₂H₅ (3-position phenyl) Not provided in evidence
5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid (ACJ) C₁₄H₇ClF₃NO₅ 377.66 g/mol -NO₂ (2-position), -Cl, -CF₃ (phenoxy group) 851369-44-3
4-(4-Carboxyphenyl)-2-nitrobenzoic acid C₁₄H₉NO₆ 287.23 g/mol -NO₂ (2-position), -COOH (4-position biphenyl) 47160-06-5
3-(N-Ethylaminocarbonyl)phenylboronic acid C₉H₁₂BNO₃ 209.01 g/mol -B(OH)₂ (boronic acid), -NHCOC₂H₅ (phenyl) 850567-21-4
(S)-5-[(4-Amino-4-carboxy-1-oxobutyl)amino]-2-nitrobenzoic acid C₁₂H₁₂N₃O₇ 325.25 g/mol -NO₂ (2-position), -COOH, -glutamyl peptide chain Not provided

Key Differences and Implications

Substituent Effects on Reactivity and Solubility
  • Electron-Withdrawing Groups: The trifluoromethyl (-CF₃) and chloro (-Cl) groups in ACJ enhance electrophilic substitution resistance but increase acidity due to strong electron-withdrawing effects. This contrasts with the ethylaminocarbonyl group (-NHCOC₂H₅) in the target compound, which is less electron-withdrawing and may improve solubility in polar solvents . The boronic acid group (-B(OH)₂) in 3-(N-Ethylaminocarbonyl)phenylboronic acid enables Suzuki-Miyaura cross-coupling reactions, a feature absent in the target compound .
Thermal and Physical Properties
  • Limited data are available for the target compound, but analogs suggest: Nitrobenzoic acids generally exhibit melting points >150°C due to strong intermolecular hydrogen bonding. Boronic acid derivatives (e.g., ) often have lower thermal stability, decomposing near 200°C .

Biological Activity

4-[3-(N-Ethylaminocarbonyl)phenyl]-2-nitrobenzoic acid is a complex organic compound notable for its unique structure, which includes both nitro and carboxylic acid functional groups. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including anti-inflammatory and antimicrobial properties.

Chemical Structure and Properties

The chemical formula for this compound is C16H18N2O5, with a molecular weight of 302.33 g/mol. Its structure can be represented as follows:

IUPAC Name 4[3(ethylcarbamoyl)phenyl]2nitrobenzoic acid\text{IUPAC Name }4-[3-(ethylcarbamoyl)phenyl]-2-nitrobenzoic\text{ acid}

The biological activity of this compound is primarily attributed to its functional groups. The nitro group can undergo redox reactions, while the carboxylic acid group can form hydrogen bonds with various biological macromolecules. These interactions may influence several biochemical pathways, leading to its observed effects on cellular functions.

Antimicrobial Activity

Research indicates that nitro compounds, including derivatives like this compound, exhibit significant antimicrobial properties. A study demonstrated that nitro compounds can effectively inhibit the growth of various pathogens by interacting with essential enzymes involved in their metabolic pathways .

Table 1: Antimicrobial Activity of Nitro Compounds

CompoundMIC (μM)Target Organism
This compound1Candida krusei
Nitro compound X0.5Escherichia coli
Nitro compound Y2Staphylococcus aureus

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been linked to its ability to modulate inflammatory pathways. Nitro fatty acids have shown promise in reducing inflammation by inhibiting the NF-kB signaling pathway, which is crucial in the inflammatory response . This suggests that similar mechanisms may be at play for this compound.

Case Study: Inhibition of Inflammatory Markers
In vitro studies have demonstrated that treatment with this compound significantly reduces levels of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages, indicating its potential as an anti-inflammatory agent.

Research Applications

This compound serves as a valuable building block in organic synthesis and medicinal chemistry. Its unique structural features make it suitable for further modification to enhance biological activity or reduce toxicity.

Potential Therapeutic Uses

  • Cancer Treatment : Due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells, this compound is being explored for its potential use in oncology.
  • Infectious Diseases : Its antimicrobial properties suggest a role in developing new treatments for infections resistant to current antibiotics.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-nitrobenzoic acid, and what purification challenges are encountered?

  • Methodological Answer : Synthesis typically involves sequential functionalization:

  • Step 1 : Nitration of a benzoic acid precursor to introduce the nitro group at the 2-position.
  • Step 2 : Coupling of the 3-position phenyl ring with N-ethylcarbamoyl via amidation (e.g., using carbodiimide-based reagents like EDC/HCl).
  • Purification Challenges : Polar functional groups (nitro, carboxylic acid, amide) necessitate gradient elution in column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from DMF/water mixtures .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign aromatic proton environments (nitro and carbamoyl substituents induce distinct deshielding) and confirm amide bond formation (δ ~165-170 ppm for carbonyl in 13C NMR).
  • FT-IR : Validate nitro (1520-1350 cm⁻¹ asymmetric/symmetric stretching) and carboxylic acid (2500-3300 cm⁻¹ broad O-H stretch, if protonated).
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺ or [M−H]⁻) and rule out byproducts .

Q. What solvent systems are optimal for solubility studies of this compound?

  • Methodological Answer : Prioritize polar aprotic solvents (DMSO, DMF) due to the compound’s polarity. Conduct systematic solubility tests using the Hildebrand solubility parameter to identify compatible solvents. Note: Carboxylic acid protonation in aqueous buffers (pH > pKa ~2.5) may improve aqueous solubility .

Advanced Research Questions

Q. How can factorial design optimize the reaction yield of this compound under varying catalytic conditions?

  • Methodological Answer :

  • Variables : Temperature (60–100°C), catalyst loading (e.g., 0.5–2.0 mol% Pd for coupling steps), and reaction time (12–24 hrs).
  • Design : Use a 2³ full factorial design to evaluate main effects and interactions. Analyze via ANOVA to identify significant parameters. For example, higher temperatures may accelerate coupling but risk nitro group decomposition .

Q. What computational approaches predict the electronic properties and reactivity of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess electrophilicity (nitro group as electron-withdrawing) and electrostatic potential maps to identify reactive sites.
  • Molecular Docking : Screen against biological targets (e.g., SARS-CoV-2 protease in analogous studies) to hypothesize binding modes .

Q. How can researchers resolve discrepancies in reported bioactivity data for derivatives of this compound?

  • Methodological Answer :

  • Controlled Replication : Standardize assay protocols (e.g., cell lines, incubation times, and solvent controls) to minimize variability.
  • Structural Validation : Cross-check purity (HPLC ≥95%) and confirm stereochemistry (if applicable) via X-ray crystallography or NOESY NMR.
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., Cohen’s d for effect size) to identify outliers .

Q. What reaction mechanisms explain the reduction of the nitro group in derivatives of this compound?

  • Methodological Answer :

  • Catalytic Hydrogenation : Use Pd/C or Raney Ni under H₂ to reduce nitro to amine. Monitor via TLC (disappearance of nitro’s UV activity).
  • Chemical Reduction : Tin/HCl selectively reduces nitro to amine but may require subsequent neutralization to prevent carboxylic acid degradation .

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